2,3,4-Trimethoxyphenethylamine hydrochloride
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Overview
Description
2,3,4-Trimethoxyphenethylamine hydrochloride is a chemical compound belonging to the class of phenethylamines It is structurally characterized by the presence of three methoxy groups attached to the benzene ring and an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethoxyphenethylamine hydrochloride typically involves the methylation of gallic acid derivatives. One common method includes the use of dimethyl sulfate as an alkylating agent in the presence of sodium hydroxide. The intermediate product, 1,2,3-trimethoxybenzene, undergoes a formylation reaction with a Vilsmeier-Haack reagent to produce 2,3,4-trimethoxybenzaldehyde . This aldehyde is then reduced to the corresponding alcohol, which is subsequently converted to the amine through reductive amination.
Industrial Production Methods
For industrial production, the process is scaled up using similar reaction conditions but optimized for higher yields and purity. The use of phase-transfer catalysts and continuous flow reactors can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethoxyphenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted phenethylamines .
Scientific Research Applications
2,3,4-Trimethoxyphenethylamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with biological receptors and its potential as a biochemical tool.
Medicine: Research explores its psychoactive properties and potential therapeutic uses.
Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-Trimethoxyphenethylamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and modulation of neural pathways, resulting in its psychoactive effects . The compound’s molecular targets include various receptors and enzymes involved in neurotransmission .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenethylamine (Mescaline): Known for its hallucinogenic effects, mescaline is a naturally occurring compound found in certain cacti.
2,4,5-Trimethoxyphenethylamine: Another positional isomer with similar psychoactive properties.
Uniqueness
2,3,4-Trimethoxyphenethylamine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which influences its receptor binding affinity and psychoactive profile. This distinct structure allows for different interactions with biological targets compared to its isomers .
Properties
CAS No. |
3166-75-4 |
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Molecular Formula |
C11H18ClNO3 |
Molecular Weight |
247.72 g/mol |
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO3.ClH/c1-13-9-5-4-8(6-7-12)10(14-2)11(9)15-3;/h4-5H,6-7,12H2,1-3H3;1H |
InChI Key |
YIWSDEGXQDAAKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCN)OC)OC.Cl |
Origin of Product |
United States |
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